Axitinib-d3 - 1126623-89-9

Axitinib-d3

Catalog Number: EVT-1489201
CAS Number: 1126623-89-9
Molecular Formula: C₂₂H₁₅D₃N₄OS
Molecular Weight: 389.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Axitinib-d3 is a deuterium labeled Axitinib . Axitinib, sold under the brand name Inlyta, is a small molecule tyrosine kinase inhibitor developed by Pfizer . It has been shown to significantly inhibit growth of breast cancer in animal models and has shown partial responses in clinical trials with renal cell carcinoma (RCC) and several other tumor types .


Synthesis Analysis

Axitinib derivatives were designed by replacing the C=C moiety with the N=N group . The substituted benzene or pyrrole analogs were considered to replace the pyridine ring . Most of the nascent derivatives exhibited favorable VEGFR-2 kinase inhibitory activities .


Molecular Structure Analysis

Axitinib-d3 is a multi-targeted tyrosine kinase inhibitor with IC50s of 0.1, 0.2, 0.1-0.3, 1.6 nM for VEGFR1, VEGFR2, VEGFR3 and PDGFRβ, respectively . The structures of two new ternary solvates and five binary solvates of Axitinib have been reported .


Chemical Reactions Analysis

Axitinib is a well-known model in crystal engineering, exhibiting a high tendency to form various solvates . More than 70 kinds of solvates have been reported . It is a challenge to elucidate the effect of solvents on the crystallization of Axitinib and develop the polymorph or solvate landscape of Axitinib .


Physical And Chemical Properties Analysis

Axitinib-d3 has a molecular weight of 389.5 g/mol . It has a molecular formula of C22H18N4OS . The exact mass and monoisotopic mass of Axitinib-d3 is 389.13896262 g/mol .

Future Directions
  • Identifying predictive biomarkers: Research aims to identify biomarkers that can predict treatment response to axitinib-based therapies. [, , ] This would enable personalized treatment strategies for patients.
  • Optimizing combination therapies: Ongoing research explores the optimal combination of axitinib with other anti-cancer agents, such as immunotherapy drugs, for various cancers. [, , , , , , , , , , , , , , , ]
  • Developing novel drug delivery systems: Studies aim to develop new drug delivery methods, such as suprachoroidal delivery for neovascular age-related macular degeneration, to improve the efficacy and reduce the side effects of axitinib. []

Axitinib

Compound Description: Axitinib is a potent and selective tyrosine kinase inhibitor of vascular endothelial growth factor receptors 1, 2, and 3 (VEGFR-1, -2, and -3) [, , , , , , , , , , , , , , , , , , , , , , , , , ]. It is approved for the treatment of advanced renal cell carcinoma (RCC) [, , , , , , , , , , , , , , , , , , , , , , , , , ].

Sunitinib

Compound Description: Sunitinib is a multi-targeted tyrosine kinase inhibitor, primarily targeting VEGFRs 1-3, platelet-derived growth factor receptors (PDGFRs), and stem cell factor receptor (c-Kit) [, , , , , , , , ]. It is used as a first-line treatment for advanced RCC and gastrointestinal stromal tumors (GIST) [, , , , , , , , ].

Relevance: Sunitinib is structurally related to Axitinib-d3 as both are tyrosine kinase inhibitors and share a similar core structure. They both target VEGFRs, although Sunitinib has a broader target profile. Comparisons between Axitinib and Sunitinib have been drawn in clinical trials, especially in the context of advanced RCC treatment, where Axitinib has shown improved efficacy and safety profiles in some studies [, , , ].

Avelumab

Compound Description: Avelumab is a fully human IgG1 monoclonal antibody that binds to programmed death-ligand 1 (PD-L1), blocking the interaction with programmed cell death protein 1 (PD-1) and B7.1 receptors [, , , , , , , , , ]. This inhibition enhances the immune response against tumor cells. Avelumab is approved for the treatment of Merkel cell carcinoma and urothelial carcinoma [, , , , , , , , , ].

Relevance: While Avelumab and Axitinib-d3 have different mechanisms of action, they are frequently used in combination for treating advanced RCC [, , , , , , , , , ]. This combination leverages both the antiangiogenic effect of Axitinib and the immune checkpoint blockade of Avelumab, potentially leading to synergistic antitumor activity.

Pembrolizumab

Compound Description: Pembrolizumab is a humanized IgG4 monoclonal antibody that also targets the PD-1 receptor, similar to Avelumab [, , , , ]. It blocks the interaction of PD-1 with PD-L1 and PD-L2, enhancing T-cell mediated immune responses against tumor cells. Pembrolizumab is approved for the treatment of various cancers, including melanoma, lung cancer, and head and neck cancer [, , , , ].

Relevance: Similar to Avelumab, Pembrolizumab is often combined with Axitinib in clinical settings for treating advanced RCC [, , , , ]. The combination therapy aims to achieve synergistic effects by inhibiting both angiogenesis and immune checkpoint pathways.

Losartan

Compound Description: Losartan is an angiotensin II receptor blocker commonly used to treat hypertension . It works by blocking the binding of angiotensin II to its receptor, leading to vasodilation and a decrease in blood pressure.

Relevance: Research suggests that Losartan, in combination with Axitinib, can potentially alleviate Axitinib-induced hypertension in rat models without affecting Axitinib's antitumor activity . This suggests a potential role for Losartan in managing side effects associated with Axitinib treatment.

AGS-16C3F

Compound Description: AGS-16C3F is an antibody-drug conjugate that targets ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3), a cell surface enzyme overexpressed in several tumor types . It is conjugated to a microtubule-disrupting agent, delivering a cytotoxic payload to ENPP3-expressing cells.

Relevance: In a phase II clinical trial, AGS-16C3F was compared with Axitinib as a treatment option for patients with metastatic RCC who had received prior treatment . While Axitinib demonstrated a more favorable safety and efficacy profile in this specific trial, AGS-16C3F remains a compound of interest in cancer research.

Dalantercept

Compound Description: Dalantercept is a soluble fusion protein that acts as a ligand trap, binding to and inhibiting activin receptor-like kinase 1 (ALK1) []. ALK1 is a TGF-β family receptor involved in angiogenesis.

Relevance: Preclinical studies and early clinical trials have suggested that combining Dalantercept with Axitinib may be safe and potentially effective in treating advanced RCC []. This combination therapy aims to achieve synergistic antitumor activity by targeting multiple pathways involved in angiogenesis.

Overview

Axitinib-d3 is a deuterated form of axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3. Originally developed for the treatment of advanced renal cell carcinoma, axitinib functions by inhibiting angiogenesis, which is the formation of new blood vessels that tumors require for growth and metastasis. The incorporation of deuterium atoms in axitinib-d3 enhances its pharmacokinetic properties and metabolic stability, making it a valuable compound for research in drug development and pharmacology.

Source and Classification

Axitinib-d3 is classified as an antineoplastic agent, specifically a targeted therapy that belongs to the category of tyrosine kinase inhibitors. It is derived from the parent compound axitinib, which is synthesized through various chemical methods involving organic synthesis techniques. The deuterated version can be utilized in studies requiring isotopic labeling to trace the compound's behavior in biological systems.

Synthesis Analysis

Methods

The synthesis of axitinib-d3 involves several steps that incorporate deuterium into the axitinib molecule. Common methods include:

  • Deuteration Reactions: These reactions typically involve the use of deuterated solvents or reagents in the synthetic pathway to ensure that hydrogen atoms are replaced with deuterium.
  • Chemical Modification: The synthesis may also involve modifying existing axitinib derivatives to introduce deuterium at specific positions on the molecular structure.

Technical Details

The synthesis process often employs techniques such as:

  • Migita Coupling: This method can be used to achieve high yields of intermediates necessary for the final product.
  • Chromatography: Purification of synthesized compounds is generally performed using flash column chromatography or high-performance liquid chromatography to isolate axitinib-d3 from other by-products.
Molecular Structure Analysis

Structure

Axitinib-d3 retains the core structure of axitinib but includes deuterium atoms at designated positions. The general structure can be represented as follows:

  • Chemical Formula: C19_{19}H18_{18}D3_{3}N5_{5}O2_{2}
  • Molecular Weight: Approximately 358.45 g/mol

Data

The molecular structure can be analyzed using various spectroscopic techniques such as:

  • Nuclear Magnetic Resonance (NMR): Provides insights into the arrangement of atoms and the presence of deuterium.
  • Mass Spectrometry: Confirms the molecular weight and structure by analyzing fragmentation patterns.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in synthesizing axitinib-d3 include:

  • Coupling Reactions: These are essential for forming the carbon-nitrogen bonds characteristic of tyrosine kinase inhibitors.
  • Functional Group Transformations: Modifications such as diazotization or reduction may be utilized to achieve desired functional groups in the final compound.

Technical Details

Detailed reaction mechanisms can be elucidated through:

  • Mechanistic Studies: Investigating how each reaction step contributes to forming axitinib-d3.
  • Kinetic Studies: Understanding reaction rates and conditions that favor optimal yields.
Mechanism of Action

Axitinib-d3 functions by selectively inhibiting VEGFRs, thereby blocking downstream signaling pathways that promote angiogenesis. The mechanism involves:

  1. Binding to VEGFRs: Axitinib-d3 competes with natural ligands for binding sites on VEGFRs.
  2. Inhibition of Phosphorylation: By preventing receptor activation, it inhibits phosphorylation cascades critical for endothelial cell proliferation and migration.
  3. Reduced Tumor Vascularization: This ultimately leads to decreased blood supply to tumors, inhibiting their growth and spread.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid or powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol but has limited solubility in water.

Chemical Properties

  • Stability: Deuterated compounds like axitinib-d3 often exhibit enhanced stability compared to their non-deuterated counterparts due to the stronger C-D bonds.
  • Reactivity: The presence of deuterium may alter reaction kinetics, making it useful in mechanistic studies.
Applications

Axitinib-d3 has several scientific uses, including:

  • Pharmacokinetic Studies: Its isotopic labeling allows researchers to track drug metabolism and distribution in vivo.
  • Mechanistic Investigations: Helps elucidate pathways involved in tumor angiogenesis and resistance mechanisms against anti-cancer therapies.
  • Developmental Research: Assists in developing new therapeutic agents based on structural modifications derived from axitinib.

Properties

CAS Number

1126623-89-9

Product Name

Axitinib-d3

IUPAC Name

2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]-N-(trideuteriomethyl)benzamide

Molecular Formula

C₂₂H₁₅D₃N₄OS

Molecular Weight

389.49

InChI

InChI=1S/C22H18N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+/i1D3

SMILES

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4

Synonyms

N-(Methyl-d3)-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]thio]benzamide; AG 013736-d3;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.